molecular formula C13H9NO2S3 B4699525 3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4699525
M. Wt: 307.4 g/mol
InChI Key: XFWKDHAGVVPYJI-XFFZJAGNSA-N
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Description

3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thienyl group, and a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethyl ketone with 2-thienylmethylidene thiazolone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products Formed

Scientific Research Applications

3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furylmethylene)pyrrolidine
  • 2-Thienylmethylidene derivatives
  • Thiazolone-based compounds

Uniqueness

3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a furan ring, a thienyl group, and a thiazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S3/c15-12-11(7-10-4-2-6-18-10)19-13(17)14(12)8-9-3-1-5-16-9/h1-7H,8H2/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKDHAGVVPYJI-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
3-(2-FURYLMETHYL)-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

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